

Application Note and Protocol: Synthesis of H-DL-Phe-OMe.HCl

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Compound of Interest		
Compound Name:	H-DL-Phe-OMe.HCI	
Cat. No.:	B554974	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Phenylalanine methyl ester hydrochloride (**H-DL-Phe-OMe.HCI**) is a crucial derivative of the essential amino acid phenylalanine. It serves as a versatile building block in organic synthesis, particularly in the preparation of peptides and peptidomimetics. For instance, the L-enantiomer is a key intermediate in the industrial synthesis of the artificial sweetener Aspartame.[1][2] The compound is also utilized in pharmaceutical research as a precursor for various therapeutic agents, leveraging its role in neurotransmitter production and its ability to cross the blood-brain barrier.[3]

This application note provides a detailed protocol for the synthesis of **H-DL-Phe-OMe.HCI** via the direct esterification of DL-Phenylalanine. This method is efficient, scalable, and employs readily available reagents, making it suitable for standard laboratory settings.

Synthesis Overview

The synthesis of **H-DL-Phe-OMe.HCI** is most commonly achieved through the direct Fischer esterification of DL-Phenylalanine. This reaction involves treating the amino acid with methanol in the presence of an acid catalyst. The acid protonates the carboxylic acid group, rendering it more electrophilic for nucleophilic attack by methanol. The acid also protonates the amino group, forming the ammonium salt which protects it from side reactions and results in the final product as a hydrochloride salt. Common acid sources include thionyl chloride (SOCl₂), acetyl

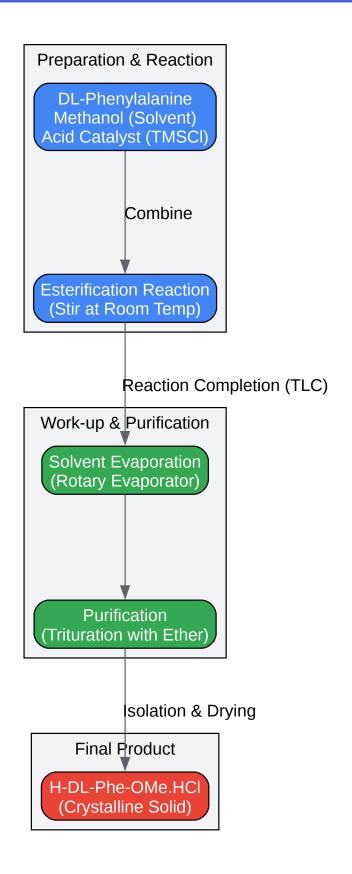


chloride, or trimethylchlorosilane (TMSCI), which react in situ with methanol to generate anhydrous HCI.[4]

Experimental Workflow

The overall workflow for the synthesis is depicted below. It outlines the key stages from starting materials to the final, purified product.





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Caption: Workflow for the synthesis of H-DL-Phe-OMe.HCI.



Experimental Protocol

This protocol is based on the mild and efficient esterification of amino acids using trimethylchlorosilane (TMSCI) in methanol.[4]

Materials and Reagents

- DL-Phenylalanine
- Methanol (MeOH), anhydrous
- · Trimethylchlorosilane (TMSCI), freshly distilled
- Diethyl ether (Et₂O)
- Ethyl acetate (EtOAc) for TLC
- Hexanes for TLC
- Ninhydrin stain for TLC visualization

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- · Dropping funnel or syringe
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum desiccator
- TLC plates (silica gel) and developing chamber

Procedure



- Reaction Setup: In a clean, dry round-bottom flask, suspend DL-Phenylalanine (0.1 mol) in anhydrous methanol (100 mL). Place the flask on a magnetic stirrer.
- Addition of Catalyst: While stirring the suspension, slowly add freshly distilled trimethylchlorosilane (0.2 mol, 2 equivalents) to the flask at room temperature. The addition can be done via a syringe or dropping funnel over 10-15 minutes. The mixture should become a clear solution as the reaction progresses.
- Reaction: Continue to stir the resulting solution at room temperature. Monitor the reaction's
 progress by Thin-Layer Chromatography (TLC) until all the starting amino acid has been
 consumed. (Typical mobile phase: 75% EtOAc in hexanes; visualize with ninhydrin stain).
- Work-up: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess TMSCI. A crystalline residue should be obtained.
- Purification: To purify the crude product, add cold diethyl ether to the flask and triturate the solid (scrape and stir with a spatula). This process washes away impurities.
- Isolation and Drying: Collect the white, crystalline product by vacuum filtration using a
 Büchner funnel. Wash the solid with a small amount of cold diethyl ether. Dry the final
 product, H-DL-Phe-OMe.HCl, under vacuum.

Results and Characterization

The protocol described is expected to produce **H-DL-Phe-OMe.HCl** in high yield and purity. The final product should be a white crystalline solid.

Quantitative Data Summary



Parameter	Expected Value	Reference
Yield	Good to Excellent (>90%)	[4]
Physical State	White Crystalline Solid	[5]
Melting Point	~162 °C	[5]
Molecular Formula	C10H14CINO2	
Molecular Weight	215.68 g/mol	_

Characterization

- ¹H-NMR: The proton NMR spectrum for the L-isomer shows characteristic peaks at δ 7.37-7.21 (m, 5H, aromatic), 4.36 (t, 1H, α-H), 3.77 (s, 3H, OCH₃), and 3.29-3.13 (m, 2H, β-H₂).[4]
 The spectrum for the DL-racemate will be identical.
- 13 C-NMR: The carbon NMR spectrum for the L-isomer shows peaks at δ 170.1 (C=O), 133.8, 129.5, 128.2 (aromatic C), 54.2 (α -C), 53.7 (OCH₃), and 35.7 (β -C).[4]
- Mass Spectrometry (ESI-MS): Calculated for (M+H)+: 180.1; a corresponding peak should be observed.[4]

Discussion

The use of TMSCI as a catalyst for esterification is advantageous as it is a mild method that proceeds at room temperature and generally gives high yields.[4] An alternative, more traditional method involves bubbling anhydrous HCI gas through methanol or the slow addition of thionyl chloride or acetyl chloride to cold methanol to generate HCI in situ. While effective, these methods can require more stringent handling precautions.

It is crucial to use anhydrous methanol, as the presence of water can lead to hydrolysis of the ester product and decrease the overall yield. Freshly distilled TMSCI ensures the absence of hydrolysis byproducts that could interfere with the reaction. The final trituration step with diethyl ether is effective for removing non-polar impurities and any remaining reagents.



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